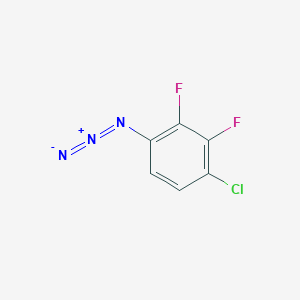
1-Azido-4-chloro-2,3-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-4-chloro-2,3-difluorobenzene is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to a benzene ring that also contains chlorine and fluorine substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-4-chloro-2,3-difluorobenzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-2,3-difluoronitrobenzene, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds via the displacement of the nitro group by the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient handling of hazardous reagents like sodium azide.
Analyse Chemischer Reaktionen
Types of Reactions
1-Azido-4-chloro-2,3-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) in DMF.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Reduction: 4-chloro-2,3-difluoroaniline.
Cycloaddition: 1,2,3-triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Azido-4-chloro-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive triazole compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Azido-4-chloro-2,3-difluorobenzene in chemical reactions involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. The molecular targets and pathways involved depend on the specific reaction and application, such as the formation of covalent bonds with biomolecules in bioconjugation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2,3-difluorobenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.
4-Azido-2,3-difluorobenzene: Similar structure but without the chlorine substituent, affecting its reactivity and applications.
1-Azido-4-chlorobenzene: Lacks the fluorine substituents, which can influence the compound’s electronic properties and reactivity.
Uniqueness
1-Azido-4-chloro-2,3-difluorobenzene is unique due to the combination of azido, chloro, and difluoro substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C6H2ClF2N3 |
|---|---|
Molekulargewicht |
189.55 g/mol |
IUPAC-Name |
1-azido-4-chloro-2,3-difluorobenzene |
InChI |
InChI=1S/C6H2ClF2N3/c7-3-1-2-4(11-12-10)6(9)5(3)8/h1-2H |
InChI-Schlüssel |
IAQFARMPRIPCHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N=[N+]=[N-])F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


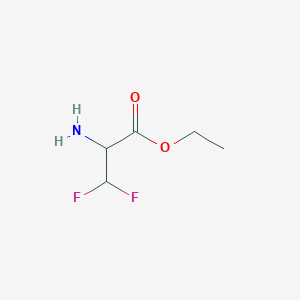

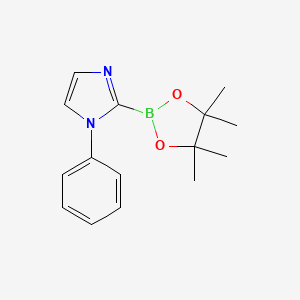
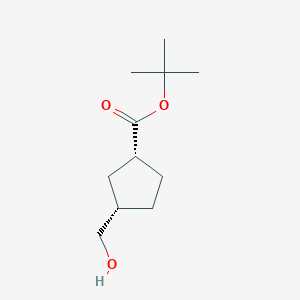
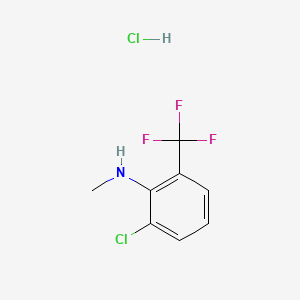
![tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B13470063.png)
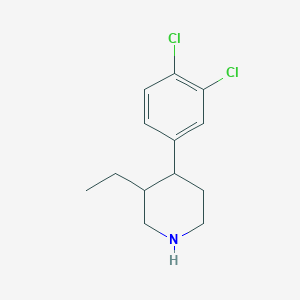

![5-Oxaspiro[3.4]octan-2-aminehydrochloride](/img/structure/B13470079.png)

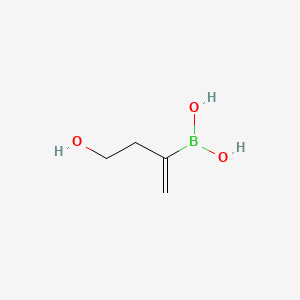
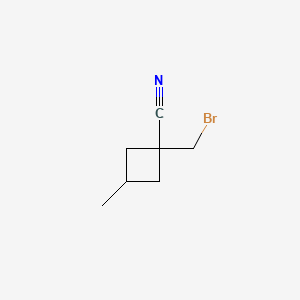

![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)
